molecular formula C8H6BrClN2 B12101564 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12101564
M. Wt: 245.50 g/mol
InChI Key: MBUGYLFFIDOVCW-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations and modifications . The presence of both bromine and chlorine atoms in the molecule makes it a valuable intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent like chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . This intermediate can then be further reacted with chloromethylating agents to introduce the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, chloromethylation, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various functionalizations makes it valuable in organic synthesis .

Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry, particularly as antituberculosis agents. Imidazo[1,2-a]pyridine derivatives have been studied for their activity against multidrug-resistant and extensively drug-resistant tuberculosis .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and applications. Its dual halogenation makes it a versatile intermediate in the synthesis of various functionalized compounds .

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5H2

InChI Key

MBUGYLFFIDOVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CCl

Origin of Product

United States

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